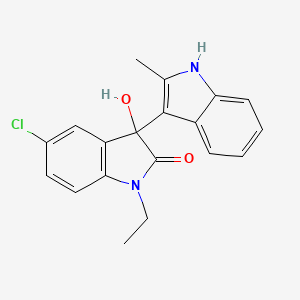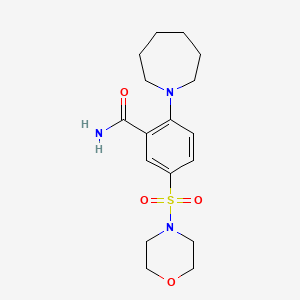![molecular formula C16H26BrClN2O B4405265 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4405265.png)
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is an organic compound that features a piperazine ring substituted with a bromo-isopropylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Bromination: The starting material, 4-isopropylphenol, undergoes bromination to introduce a bromine atom at the para position.
Ether Formation: The brominated phenol is then reacted with 2-chloroethylamine to form the corresponding ether.
Piperazine Introduction: The ether is subsequently reacted with 4-methylpiperazine under suitable conditions to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy and piperazine moieties can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy or piperazine groups.
Reduction: Reduced derivatives of the phenoxy or piperazine groups.
Hydrolysis: Phenol and piperazine derivatives.
Scientific Research Applications
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It may serve as a ligand in receptor binding studies.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The phenoxy and piperazine moieties can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride
- 1-[2-(4-chloro-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride
- 1-[2-(4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Uniqueness
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The isopropyl group also contributes to its hydrophobic character, affecting its solubility and binding properties.
Properties
IUPAC Name |
1-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O.ClH/c1-13(2)15-12-14(17)4-5-16(15)20-11-10-19-8-6-18(3)7-9-19;/h4-5,12-13H,6-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVQLIMFBVTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4405187.png)

![1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4405224.png)
![3-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4405229.png)
![2-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride](/img/structure/B4405234.png)


![1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4405260.png)
![3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B4405264.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)

![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4405291.png)
![[2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride](/img/structure/B4405299.png)
